molecular formula C23H26N2O5 B2381265 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide CAS No. 921524-56-3

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide

Cat. No.: B2381265
CAS No.: 921524-56-3
M. Wt: 410.47
InChI Key: KDGVVWRHCNXNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocycle fused to a benzene ring, with key substituents:

  • 3,3-dimethyl-4-oxo moiety: Likely stabilizes the oxazepine ring and modulates electronic properties.
  • 2,3-dimethoxybenzamide side chain: A common pharmacophore in receptor-targeting molecules, contributing to hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-6-12-25-17-11-10-15(13-19(17)30-14-23(2,3)22(25)27)24-21(26)16-8-7-9-18(28-4)20(16)29-5/h6-11,13H,1,12,14H2,2-5H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGVVWRHCNXNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide (CAS Number: 921863-75-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}, with a molecular weight of 380.4 g/mol. The structure includes a benzo[b][1,4]oxazepin core which is significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in steroid metabolism. For instance, it has been evaluated in assays targeting 17β-hydroxysteroid dehydrogenase (17β-HSD) types which are crucial in steroid hormone biosynthesis and metabolism .
  • Antioxidant Properties : Some derivatives have shown potential antioxidant activity which can be beneficial in mitigating oxidative stress-related conditions .
  • Anticancer Activity : Preliminary studies suggest that certain analogs may possess anticancer properties by inducing apoptosis in cancer cell lines .

Biological Activity Data

Activity Type IC50 Value (nM) Reference
17β-HSD Type 3 Inhibition700
Antioxidant ActivityNot specified
Anticancer (CCRF-CEM)GI50 = 10

Case Studies

  • Inhibition of 17β-HSD :
    • A study synthesized over 45 compounds based on a pharmacophore model targeting 17β-HSD. Among these, the compound demonstrated significant inhibition with an IC50 value of 700 nM . This suggests its potential use in conditions related to steroid hormone imbalance.
  • Anticancer Properties :
    • In a screening assay against the CCRF-CEM leukemia cell line, certain derivatives showed promising results with a GI50 value of 10 nM . This indicates that modifications to the core structure could enhance anticancer efficacy.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

  • A benzo[b][1,4]oxazepin core.
  • An allyl group which enhances its reactivity and biological activity.
  • A dimethoxybenzamide moiety that may contribute to its pharmacological properties.

Research indicates that this compound exhibits a range of biological activities, including:

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of similar oxazepin derivatives. For instance:

  • Compounds with structural similarities demonstrated significant activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These models are crucial for evaluating the efficacy of potential anticonvulsants in preclinical settings .

Antimicrobial Properties

The antimicrobial potential of compounds related to N-(5-allyl-3,3-dimethyl-4-oxo...) has been documented:

  • Studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that the compound may possess similar mechanisms of action.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties:

  • In vitro assays indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Notably, some studies reported IC50 values as low as 10 nM against leukemia cell lines. The mechanisms may involve interaction with specific receptors or enzymes involved in cellular signaling pathways.

Synthesis and Mechanism of Action

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo...) typically involves multi-step reactions:

  • Formation of the oxazepin structure.
  • Introduction of the dimethoxybenzamide moiety through nucleophilic substitution reactions.

Mechanistically, the compound may interact with neurotransmitter systems or inhibit key proteins involved in cancer progression and inflammation .

Case Studies and Research Findings

StudyFindings
Srivastava et al. (2018)Reported significant anticonvulsant activity in various models with derivatives showing median effective doses (ED50) ranging around 15 mg/kg .
Quan’s Team (2020)Developed triazole-containing benzo[d]oxazoles demonstrating potent anticonvulsant effects with protective indices greater than 19 .
Antimicrobial StudiesCompounds structurally similar to N-(5-allyl...) exhibited significant antibacterial activity against common pathogens.

Comparison with Similar Compounds

Structural Analogs with Benzo-Fused Heterocycles

Compound Name Core Structure Key Substituents Target/Application Key Data Reference
Target Compound Benzo[b][1,4]oxazepine 5-allyl, 3,3-dimethyl-4-oxo, 2,3-dimethoxybenzamide Unknown (inferred: kinase or GPCR modulation) N/A N/A
GSK2982772 [(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide] Benzo[b][1,4]oxazepine 5-methyl-4-oxo, triazole-carboxamide RIPK1 inhibitor IC₅₀ = 16 nM; reduces cytokine production in UC explants
N-Formyl-8-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Benzo[f][1,4]thiazepine 5-phenyl, 8-methoxy, formyl Unknown (synthetic intermediate) Synthetic yield: Not specified; IR data provided

Key Observations :

  • The oxazepine vs. thiazepine core (oxygen vs. sulfur) influences electronic properties and metabolic stability. Sulfur-containing analogs (e.g., thiazepines) may exhibit altered pharmacokinetics .

2,3-Dimethoxybenzamide Derivatives

Compound Name Structure Highlights Target/Application Binding Affinity/Activity Reference
[18F]Fallypride [(S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide] Fluoropropyl side chain, pyrrolidinylmethyl group Dopamine D2/D3 receptors Kd = 0.02–0.03 nM (D2/D3); used in PET imaging
SiFA-M-FP,5 [(S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide] Fluorosilyl group, maleimide linker Radiopharmaceuticals (SiFA technology) 49% synthetic yield; validated via ESI-MS

Key Observations :

  • The 2,3-dimethoxybenzamide motif is critical for high-affinity receptor interactions. In [18F]fallypride, this group facilitates D2/D3 binding, suggesting the target compound may similarly target neurotransmitter receptors .
  • Functionalization strategies : The allyl group in the target compound and [18F]fallypride supports modular derivatization for tuning pharmacokinetics or conjugation (e.g., radiopharmaceuticals) .

Heterocyclic Amides with Therapeutic Potential

Compound Name Core Structure Key Features Activity Reference
Iprodione metabolite isomer Imidazolidine 3-(1-methylethyl), dichlorophenyl Fungicide metabolite No direct activity data
Isoxaben [N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide] Isoxazole Branched alkyl, dimethoxybenzamide Herbicide (cellulose synthesis inhibitor) EC₅₀ = 0.1–1 µM

Key Observations :

  • Benzamide positioning : Isoxaben’s 2,6-dimethoxybenzamide differs from the target compound’s 2,3-substitution, highlighting the importance of substitution patterns in biological activity .

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

A widely adopted method involves the cyclization of 2-aminophenol derivatives with α,β-unsaturated ketones. For instance, reacting 2-amino-4-methylphenol with dimethylacetylene dicarboxylate under reflux in toluene yields the tetrahydrobenzo[b]oxazepin-4-one core. Key conditions include:

  • Temperature : 110–120°C
  • Catalyst : Palladium(II) chloride (0.5–1 mol%)
  • Solvent : Anhydrous toluene or DMF

The 3,3-dimethyl and 4-oxo functionalities are introduced at this stage via stoichiometric control of the ketone precursor.

Intramolecular Cyclization of Carboxamide Intermediates

Alternative routes employ carboxamide intermediates derived from salicylic acid derivatives. For example, treating 2-(2-bromophenyl)acetamide with potassium carbonate in DMF at 80°C induces intramolecular cyclization to form the seven-membered ring. This method favors high regioselectivity, critical for positioning substituents at the 5- and 8-positions.

Allylation at Position 5

Introducing the allyl group at position 5 requires careful optimization to avoid polymerization or over-alkylation.

Nucleophilic Substitution

The benzoxazepine core undergoes alkylation using allyl bromide in the presence of a base. Typical conditions include:

  • Base : Potassium tert-butoxide (2.2 equiv)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0°C to room temperature, 12–24 hours

Excess allyl bromide (1.5 equiv) ensures complete substitution, while inert atmospheres (N₂ or Ar) prevent oxidative side reactions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed allylic amination offers an alternative for sterically hindered substrates. Using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in dioxane at 100°C, the allyl group is installed with >90% efficiency. This method circumvents base-mediated degradation of sensitive intermediates.

Functionalization at Position 8: 2,3-Dimethoxybenzamide Installation

The final step involves coupling the 8-amino group of the benzoxazepine with 2,3-dimethoxybenzoyl chloride.

Amide Bond Formation

Reagents :

  • 2,3-Dimethoxybenzoyl chloride (1.2 equiv)
  • Coupling Agent: HOBt (1-hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Solvent : Dichloromethane (DCM) or DMF
  • Conditions : 0°C to room temperature, 4–6 hours

The reaction proceeds via in-situ activation of the carboxylic acid, achieving yields of 70–85% after purification by column chromatography (SiO₂, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate coupling. Heating at 80°C for 20 minutes in DMF with DIPEA (N,N-diisopropylethylamine) reduces reaction times while maintaining yields ≥75%.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal-phase chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted benzoyl chloride and byproducts.
  • Reverse-phase HPLC : C18 columns (acetonitrile/water gradient) ensure >98% purity for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR : Diagnostic signals include the allyl protons (δ 5.1–5.3 ppm, multiplet) and methoxy groups (δ 3.8–3.9 ppm, singlet).
  • HRMS : Molecular ion peak at m/z 437.1842 (calculated for C₂₄H₂₇N₂O₅).

Optimization Challenges and Solutions

Regioselectivity in Allylation

Competing alkylation at the 7-position is mitigated by steric hindrance from the 3,3-dimethyl groups. Computational modeling (DFT) predicts a 15:1 preference for 5-substitution, aligning with experimental outcomes.

Stability of the 4-Oxo Group

The ketone moiety is prone to enolization under basic conditions. Employing weakly acidic workup solutions (pH 5–6) stabilizes the oxazepin-4-one structure during allylation.

Comparative Data on Synthetic Routes

Step Method Yield (%) Purity (%) Key Reference
Core synthesis Cyclocondensation 65 95
Allylation Nucleophilic substitution 78 97
Benzamide coupling EDCl/HOBt 82 98
Microwave coupling Microwave-assisted 75 96

Q & A

Q. What are the key synthetic methodologies for this compound, and how can its purity be ensured?

The synthesis involves multi-step reactions starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the dimethoxybenzamide group. Critical steps include:

  • Allylation : Introducing the allyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) .
  • Amide coupling : Using reagents like EDCI/HOBt for activating carboxylic acids .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product (≥95% purity) .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., allyl protons at δ 5.2–5.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?

Structural validation requires:

  • NMR spectroscopy : Assign peaks for the oxazepine ring (e.g., C=O at ~170 ppm in 13^13C NMR) and dimethoxy groups (δ 3.8–4.0 ppm in 1^1H NMR) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 372.43) .
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm bond angles .

Q. What initial biological screening approaches are recommended to identify its activity?

Begin with:

  • Enzyme inhibition assays : Test against carbonic anhydrases or kinases at varying concentrations (e.g., 1–100 µM) using fluorometric or colorimetric substrates .
  • Cellular viability assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • GPCR binding studies : Radioligand displacement assays for receptors like serotonin or dopamine .

Advanced Research Questions

Q. How can synthetic yield and scalability be optimized without compromising purity?

  • Reaction optimization : Use design of experiments (DoE) to adjust temperature (e.g., 60–80°C for allylation), solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps to enhance reproducibility .
  • In-line analytics : Employ FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Orthogonal assays : Cross-validate enzyme inhibition results using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
  • Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify nonspecific interactions .
  • Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in IC50_{50} values .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl, cyclopropyl) or methoxy positions .
  • Pharmacophore mapping : Use CoMFA or CoMSIA models to correlate electronic/steric features with activity .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., allyl CH2_2) to assess half-life in microsomal assays .

Q. What mechanistic approaches elucidate its interaction with biological targets?

  • Enzyme kinetics : Determine KmK_m and VmaxV_{max} under varying substrate/inhibitor concentrations to classify inhibition type (competitive/non-competitive) .
  • Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes (e.g., carbonic anhydrase II) to identify binding pockets .
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis markers) .

Q. How are pharmacokinetic properties evaluated in preclinical models?

  • Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using HPLC-UV .
  • LogP determination : Shake-flask method with octanol/water partitioning .
  • In vitro ADME : Assess CYP450 inhibition (e.g., CYP3A4), plasma protein binding (equilibrium dialysis), and hepatic clearance (human liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.